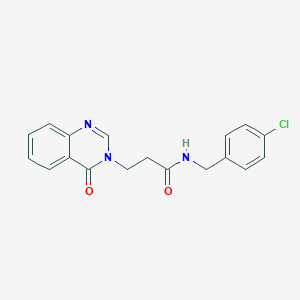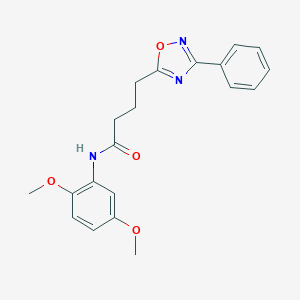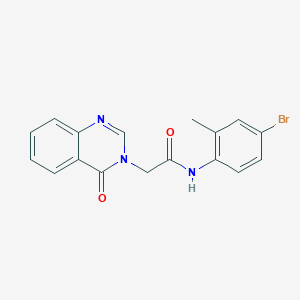
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as AG-1478, is a synthetic compound that belongs to the class of quinazoline-based tyrosine kinase inhibitors (TKIs). AG-1478 has been widely used in scientific research to study the mechanism of action of various tyrosine kinases and their role in cellular signaling pathways.
Mecanismo De Acción
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cellular proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of this enzyme in cellular signaling pathways. However, it is important to note that N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may have off-target effects on other tyrosine kinases, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and other quinazoline-based TKIs. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase, which could have greater therapeutic potential for the treatment of cancer. Another area of interest is the study of the role of EGFR in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, the use of N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and other TKIs in combination with other drugs or therapies could be explored as a potential strategy to improve treatment outcomes for cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the condensation of 4-chlorobenzylamine with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to yield the final product, N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively used in scientific research to study the role of various tyrosine kinases in cellular signaling pathways. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth and differentiation. N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been used to study the role of EGFR in cancer cell proliferation and metastasis.
Propiedades
Nombre del producto |
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Fórmula molecular |
C18H16ClN3O2 |
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-7-5-13(6-8-14)11-20-17(23)9-10-22-12-21-16-4-2-1-3-15(16)18(22)24/h1-8,12H,9-11H2,(H,20,23) |
Clave InChI |
RITXEYILDRCMDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)



![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)